molecular formula C18H34NO9P B14753441 Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate

Katalognummer: B14753441
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: ZNLGQRHNEMLGAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate is a chemical compound with the molecular formula C18H34NO9P and a molecular weight of 439.44 g/mol . This compound is known for its unique structure, which includes both phosphonate and amino functionalities, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate typically involves the reaction of ethyl 2-bromo-4-phosphonobutanoate with N,N-bis(ethoxycarbonylmethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl 2-(ethoxycarbonylmethyl)amino-4-phosphonobutanoate
  • Triethyl 2-(ethoxycarbonylmethyl)amino-4-phosphonobutanoate

Uniqueness

Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C18H34NO9P

Molekulargewicht

439.4 g/mol

IUPAC-Name

ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]-4-diethoxyphosphorylbutanoate

InChI

InChI=1S/C18H34NO9P/c1-6-24-16(20)13-19(14-17(21)25-7-2)15(18(22)26-8-3)11-12-29(23,27-9-4)28-10-5/h15H,6-14H2,1-5H3

InChI-Schlüssel

ZNLGQRHNEMLGAR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN(CC(=O)OCC)C(CCP(=O)(OCC)OCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.